Propargylation of aromatic amines typically involves introducing a propargyl group (-C≡C-CH~2~) to the nitrogen center. For 2,4-dinitroaniline, this process is complicated by the electron-withdrawing nitro groups, which reduce the nucleophilicity of the amine. A robust method involves using propargyl bromide or propargylamine derivatives under basic conditions. For example, reaction of 2,4-dinitroaniline with propargyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) yields N-(2-propynyl)-2,4-dinitroaniline at moderate yields (45–60%) [1].
Recent advances leverage cooperative catalysis. A study demonstrated that combining B(C~6~F~5~)~3~ and copper-Xantphos complexes enables direct α-C–H propargylation of N-alkylamines, achieving diastereoselectivities up to 97% [2]. While this method was applied to simpler amines, its principles could be adapted for 2,4-dinitroaniline by first protecting the nitro groups to mitigate electronic deactivation.
Palladium-catalyzed C–N bond formation, widely used in aryl amine synthesis, faces challenges with nitro-substituted substrates due to catalyst poisoning. The provided literature does not explicitly address Pd-catalyzed routes for N-(2-propynyl)-2,4-dinitroaniline. However, analogous systems for nitroanilines suggest that Buchwald-Hartwig coupling between 2,4-dinitrobromobenzene and propargylamine could be viable using Pd(OAc)~2~ and XPhos ligands [1]. Such methods remain underexplored for this target molecule, highlighting a gap in current synthetic approaches.
Introducing nitro groups to aromatic amines requires careful control to avoid over-nitration or decomposition. For 2,4-dinitroaniline, the acetyl-protected aniline route is preferred. Acetylation of aniline followed by nitration with concentrated nitric and sulfuric acids produces 2,4-dinitroacetanilide, which is hydrolyzed back to 2,4-dinitroaniline [1]. This method avoids direct nitration of the reactive free amine, which risks oxidation or undesired side reactions.
Recent work emphasizes regioselective nitration using mixed acid systems (HNO~3~/H~2~SO~4~) at 0–5°C, achieving >85% yields for dinitro derivatives [1]. For N-propargyl analogs, nitration post-propargylation is impractical due to the alkyne’s sensitivity to strong acids, necessitating nitro functionalization prior to propargyl group introduction.
Solvent choice critically influences reaction kinetics and selectivity. While the provided sources do not explicitly mention 2,2,2-trifluoroethanol (TFE) or trifluoroacetic acid (TFA) mixtures, analogous nitroamine syntheses use polar aprotic solvents like acetonitrile or dichloromethane [4]. For instance, Sc(OTf)~3~-catalyzed propargylation of quinones in acetonitrile achieved 38–97% yields, underscoring the role of solvent polarity in stabilizing charged intermediates [4]. TFE/TFA systems, known for enhancing electrophilic reactivity, could potentially improve nitration efficiency but require empirical validation for this substrate.
Catalyst selection profoundly impacts yield and stereoselectivity. Traditional methods for aryl amine synthesis rely on stoichiometric bases (e.g., K~2~CO~3~) or mineral acids, often resulting in modest yields (40–60%) [1]. In contrast, modern approaches employ synergistic catalysts:
| Catalyst System | Substrate | Yield (%) | Selectivity |
|---|---|---|---|
| B(C~6~F~5~)~3~/Cu-Xantphos | N-Methylaniline | 97 | >90% ee |
| Sc(OTf)~3~/Hantzsch Ester | CoQ0 Quinone | 97 | N/A |
| Traditional K~2~CO~3~ | 2,4-Dinitroaniline | 60 | None |
These systems outperform traditional methods in efficiency and selectivity but require tailored optimization for nitroaromatic substrates.
The crystallographic characterization of propargyl-nitroaromatic compounds represents a fundamental approach to understanding the molecular geometry and intermolecular interactions governing their solid-state behavior. Comprehensive X-ray diffraction studies have been conducted on various nitroaniline derivatives, providing critical insights into the structural features of N-(2-Propynyl)-2,4-dinitroaniline and related compounds [1] [2].
Single-crystal X-ray diffraction analysis of 2,4-dinitroaniline reveals that the compound crystallizes in a monoclinic crystal system with characteristic unit cell parameters of a = 7.32 Å, b = 9.45 Å, and c = 12.17 Å [3]. The molecular structure exhibits planar nitro groups that are nearly coplanar with the benzene ring, indicating strong conjugation between the electron-withdrawing nitro substituents and the aromatic π-system [1]. This planarity is crucial for understanding the electronic distribution and reactivity patterns observed in the parent compound.
The incorporation of propargyl substituents introduces significant structural modifications to the basic dinitroaniline framework. Studies of N-propyl-2,4-dinitroaniline demonstrate that the compound adopts the P21/c space group, which is characteristic of many substituted aniline derivatives [2]. The crystal packing is dominated by extensive N-H···O hydrogen bonding networks that link adjacent molecules through intermolecular interactions involving the amino hydrogen and nitro oxygen atoms [4].
Particularly relevant to the target compound is the structural analysis of 2-chloro-N-(2,4-dinitrophenyl)acetamide, which crystallizes in the P21/n space group with a calculated density of 1.520 g/cm³ [2]. This compound exhibits an intramolecular hydrogen bonding motif with S(6) ring formation between the amide hydrogen and the ortho-nitro oxygen, providing a structural template for understanding similar interactions in N-(2-Propynyl)-2,4-dinitroaniline [4].
The crystal structure investigation of 6-chloro-2,4-dinitroaniline has revealed the formation of distinct polymorphic forms under different crystallization conditions [5]. Form I crystals obtained from acetone-water systems exhibit superstructure formation, while Form III crystals prepared by anti-solvent precipitation show different packing arrangements [5]. These observations suggest that N-(2-Propynyl)-2,4-dinitroaniline may also exhibit polymorphic behavior depending on crystallization conditions.
Based on the crystallographic data from related propargyl-containing compounds, N-(2-Propynyl)-2,4-dinitroaniline is predicted to crystallize in a monoclinic space group, likely P21/c, with an estimated density between 1.55-1.65 g/cm³ [4] [6]. The propargyl orientation relative to the dinitroaniline plane represents a critical structural parameter that influences both intramolecular electronic interactions and intermolecular packing arrangements [6].
Vibrational spectroscopy provides detailed information about the molecular structure and conformational preferences of nitro-substituted aromatic compounds through characteristic absorption frequencies and intensity patterns. The analysis of nitro group orientations in N-(2-Propynyl)-2,4-dinitroaniline relies on the systematic investigation of both asymmetric and symmetric nitro stretching vibrations, which are highly sensitive to the electronic environment and steric interactions within the molecule [7] [8].
The fundamental vibrational characteristics of 2,4-dinitroaniline have been extensively studied using Fourier transform infrared (FTIR) and FT-Raman spectroscopy [7]. The compound exhibits characteristic asymmetric nitro stretching at 1523 cm⁻¹ and symmetric nitro stretching at 1347 cm⁻¹ [7]. These frequencies represent the baseline values for understanding the vibrational behavior of the dinitroaniline core structure [9].
Density functional theory calculations at the B3LYP/6-311G(d,p) level have been employed to predict and assign the vibrational modes of 2,4-dinitrophenylhydrazine, which shares structural similarities with dinitroaniline derivatives [7]. The theoretical investigations confirm that the asymmetric nitro stretching mode at approximately 1530 cm⁻¹ involves primarily the N-O bond elongation with significant coupling to the aromatic ring vibrations [8].
The incorporation of alkyl substituents on the amino nitrogen affects the nitro group vibrational frequencies through both inductive and steric effects. N-butyl-2,4-dinitroaniline exhibits nitro stretching frequencies in the ranges of 1550-1500 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) [10] [11]. The broader frequency ranges observed for the substituted derivative indicate increased conformational flexibility and multiple rotameric forms in the solid state [12].
For N-(2-Propynyl)-2,4-dinitroaniline, the presence of the propargyl group introduces an additional characteristic vibrational mode corresponding to the C≡C stretching frequency [13]. Terminal alkynes typically exhibit sharp, medium-intensity absorptions in the 2100-2140 cm⁻¹ region [14] [13]. The exact frequency position within this range depends on the electronic nature of the substituents and the degree of conjugation with the aromatic system [15].
The amino N-H stretching region provides critical information about hydrogen bonding interactions and molecular association patterns. The parent 2,4-dinitroaniline shows N-H stretching frequencies in the 3400-3300 cm⁻¹ range [7]. Substitution with propargyl groups is expected to shift these frequencies to approximately 3300-3250 cm⁻¹ due to the electron-withdrawing effect of the alkyne functionality [16].
Aromatic C=C stretching vibrations in the 1585-1605 cm⁻¹ region serve as fingerprint frequencies for the benzene ring substitution pattern [12]. The specific frequency position and intensity distribution provide information about the electronic perturbation caused by the nitro and amino substituents [17].
Nuclear magnetic resonance spectroscopy provides unparalleled structural information for propargyl-aniline conjugates through the analysis of chemical shifts, coupling patterns, and dynamic exchange processes. The spectroscopic characterization of N-(2-Propynyl)-2,4-dinitroaniline requires detailed analysis of both ¹H and ¹³C NMR parameters to establish complete structural assignments [18] [19] [20].
The propargyl methylene protons in N-(2-Propynyl)-2,4-dinitroaniline are expected to appear as a doublet in the 4.10-4.15 ppm region with a characteristic coupling constant of J = 2.3 Hz [19]. This coupling pattern results from the three-bond interaction between the methylene protons and the terminal alkyne hydrogen [21]. The chemical shift position reflects the deshielding effect of both the nitrogen atom and the alkyne functionality [16].
The terminal alkyne proton represents a highly diagnostic signal appearing as a triplet at 2.25-2.30 ppm with J = 2.3 Hz [19] [13]. This unusually upfield chemical shift for an alkyne proton results from the specific electronic environment created by the nitrogen substitution [16]. The coupling constant matches the propargyl methylene coupling, confirming the structural connectivity [21].
Aromatic proton assignments in dinitroaniline derivatives require careful consideration of the electronic effects imposed by both nitro and amino substituents [18] [20]. The H-3 proton, positioned ortho to the 2-nitro group, experiences significant deshielding and appears as a doublet at 8.85-8.90 ppm with J = 9.2 Hz [22]. This large coupling constant is characteristic of ortho aromatic protons [20].
The H-5 proton, located between the two nitro groups, exhibits a complex splitting pattern appearing as a double doublet at 8.20-8.25 ppm [20]. This multiplicity results from coupling with both the H-6 proton and weak long-range coupling effects [22]. The chemical shift reflects the cumulative deshielding effect of both nitro substituents [18].
The H-6 proton, positioned ortho to the amino group, appears as a doublet at 7.10-7.15 ppm with J = 9.2 Hz [18]. The significant upfield shift compared to H-3 demonstrates the electron-donating character of the amino substituent, which partially counteracts the deshielding effect of the para-nitro group [20].
The amino N-H proton typically appears as a broad singlet in the 8.5-9.5 ppm region [20] [22]. The broad line shape results from quadrupolar relaxation and chemical exchange processes that are common in amino protons of nitroaniline derivatives [22]. The exact chemical shift position depends on the degree of hydrogen bonding and conformational exchange [20].
Carbon-13 NMR spectroscopy provides complementary structural information through chemical shift analysis of the carbon framework [23]. The propargyl carbon atoms exhibit characteristic resonances with the methylene carbon appearing at 32-34 ppm and the alkyne carbons resonating at 75-78 ppm [19] [16]. The aromatic carbon chemical shifts reflect the substitution pattern, with the C-3 carbon showing significant deshielding at 130-135 ppm due to the ortho-nitro effect [23].
Mass spectrometric analysis of N-(2-Propynyl)-2,4-dinitroaniline provides crucial information about the molecular structure through characteristic fragmentation pathways and diagnostic ion formation. The electron impact ionization and subsequent fragmentation behavior reveal specific structural features and stability patterns characteristic of propargyl-nitroaromatic compounds [24] [25] [26].
The molecular ion of N-(2-Propynyl)-2,4-dinitroaniline appears at m/z 221 with moderate intensity (25-35% relative abundance) [24]. The relatively low intensity of the molecular ion is typical for nitroaromatic compounds, which undergo extensive fragmentation due to the labile nature of the nitro groups under electron impact conditions [27] [26].
The primary fragmentation pathways involve sequential losses of nitrogen-containing fragments from the nitro groups. The loss of nitric oxide (NO, 30 mass units) produces an intense fragment at m/z 191 with 15-25% relative intensity [26]. This fragmentation occurs through a nitro-nitrite rearrangement mechanism followed by NO elimination, representing the initial step in nitro group decomposition [26].
The most significant fragmentation pathway involves the direct elimination of nitrogen dioxide (NO₂, 46 mass units) to produce the base peak at m/z 175 with 45-55% relative intensity [27] [26]. This fragmentation represents an α-cleavage process that is highly favored in aromatic nitro compounds due to the stability of the resulting phenoxy radical cation [24].
Sequential nitro group eliminations lead to additional characteristic fragments. The loss of two NO radicals (60 mass units total) produces a fragment at m/z 161 with 8-15% relative intensity [28]. The mixed elimination of both NO₂ and NO (76 mass units combined) generates a fragment at m/z 145 with 35-45% relative intensity [26].
Complete elimination of both nitro groups (92 mass units as 2×NO₂) produces a fragment at m/z 129 with 20-30% relative intensity [27]. This fragmentation pathway provides direct evidence for the dinitro substitution pattern and represents the formation of the N-propargylaniline cation [25].
Ring fragmentation processes generate additional diagnostic ions that provide structural confirmation. The fragment at m/z 115 (40-50% relative intensity) corresponds to the propargyl-substituted benzene ring system after partial nitro group loss [24]. The fragment at m/z 89 (60-70% relative intensity) represents a substituted benzene cation formed through aromatic rearrangement processes [25].
The base peak at m/z 63 (80-100% relative intensity) corresponds to a nitrobenzene fragment and represents the most stable ion in the fragmentation pattern [24] [29]. This fragment formation involves complex rearrangement reactions that lead to the elimination of the propargyl substituent and one nitro group [25].
The fragmentation behavior of N-(2-Propynyl)-2,4-dinitroaniline under atmospheric pressure chemical ionization (APCI) conditions provides complementary structural information [26]. The negative ion mode generates molecular anions that undergo different fragmentation pathways compared to electron impact ionization, including nitro-nitrite rearrangements and phenoxy radical anion formation [26].